molecular formula C8H8Cl2 B094001 (1,2-Dichloroethyl)benzene CAS No. 1074-11-9

(1,2-Dichloroethyl)benzene

Cat. No. B094001
CAS RN: 1074-11-9
M. Wt: 175.05 g/mol
InChI Key: GCXHSBQTVXCWBK-UHFFFAOYSA-N
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Description

“(1,2-Dichloroethyl)benzene” is a chemical compound with the formula C8H8Cl2. It is also known by other names such as Styrene dichloride, 1-Phenyl-1,2-dichloroethane, 1,2-Dichloro-1-phenylethane, and Phenyldichloroethane .


Molecular Structure Analysis

The molecular weight of “(1,2-Dichloroethyl)benzene” is 175.055 . The IUPAC Standard InChI is InChI=1S/C8H8Cl2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2 . The 3D structure of the molecule can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“(1,2-Dichloroethyl)benzene” has a molecular weight of 175.06 . The density is 1.2400 . The estimated melting point and boiling point are 44.47°C and 228.7°C respectively . The refractive index is 1.5544 .

Scientific Research Applications

  • Air Quality Monitoring : Jonsson and Berg (1980) developed a method for determining benzene and trace concentrations of 1,2-dichloroethane and 1,2-dibromoethane in ambient air, which is critical for monitoring air quality and pollution levels (Jonsson & Berg, 1980).

  • Palladium Recovery : Traeger et al. (2012) explored the use of 1,2-bis(2-methoxyethylthio)benzene in a solvent extraction system for the selective recovery of palladium from spent automotive catalysts, indicating potential applications in recycling and metal recovery processes (Traeger et al., 2012).

  • Chemical Interaction Studies : Morita, Takahashi, and Higasi (1972) conducted experiments to understand the complex formation of 1,2-dichloroethane with benzene, providing insights into molecular interactions which are fundamental for various chemical processes (Morita, Takahashi, & Higasi, 1972).

  • Pharmaceutical Industry Applications : Sultana and Nagarajan (2019) reported a method for the trace level determination of benzene and 1,2-dichloroethane in pharmaceutical substances, highlighting its importance in quality control and manufacturing processes in the pharmaceutical industry (Sultana & Nagarajan, 2019).

  • Material Synthesis : Kitamura, Gondo, and Katagiri (2013) demonstrated a method for synthesizing 1,2-bis(trimethylsilyl)benzene derivatives from 1,2-dichlorobenzenes, which can be applied in material science for creating novel compounds (Kitamura, Gondo, & Katagiri, 2013).

  • Environmental Science : Wilson, Smith, and Rees (1986) studied the behavior of benzene and 1,2-dichloroethane in methanogenic aquifer material, providing valuable information for environmental science and pollution remediation efforts (Wilson, Smith, & Rees, 1986).

  • Chemical Engineering : Ali and Tariq (2007) investigated the refractive index parameters of benzene and 1,2-dichloroethane mixtures at different temperatures, contributing to the field of chemical engineering and the understanding of liquid properties (Ali & Tariq, 2007).

Safety And Hazards

“(1,2-Dichloroethyl)benzene” is harmful if swallowed or inhaled. It causes skin irritation and serious eye damage. It may cause respiratory irritation and is suspected of causing cancer . It is recommended to wear suitable protective clothing, avoid contact with skin and eyes, and avoid formation of dust and aerosols .

properties

IUPAC Name

1,2-dichloroethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXHSBQTVXCWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910310
Record name (1,2-Dichloroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2-Dichloroethyl)benzene

CAS RN

1074-11-9
Record name 1,2-Dichloro-1-phenylethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1074-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,2-Dichloroethyl)benzene
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Record name (1,2-Dichloroethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,2-dichloroethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
RM Hasanov, IH Movlayev, TI Ayralova - ANNALI D'ITALIA Учредители …, 2022 - elibrary.ru
Rheology was studied by obtaining binary mixtures based on 1, 2-dichloroethyl benzene, taken as a polyfunctional alkylaromatic compound, and SKEPT-60 ethylene-propylene-diene (…
Number of citations: 0 elibrary.ru
W Liu, C Wang, Q Liu, Y Jiang… - Organic Process Research …, 2013 - ACS Publications
The Large-Scale Synthesis of (S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene Page 1 The Large-Scale Synthesis of (S)‑2,4-Dichloro-1-(1,2dichloroethyl)benzene Weiguo Liu …
Number of citations: 2 pubs.acs.org
L Schmerling, JP West, RW Welch - Journal of the American …, 1958 - ACS Publications
Vinylic chlorides (such as 2-chloropropene, 1-chlorocyclohexene, 2, 3-dichloropropene, 1, 3-dichloropropene and 1, 3-di-chloro-2-methylpropene) unlike allylic chlorides (such as allyl …
Number of citations: 18 pubs.acs.org
IV Loginova, IY Chukicheva, AV Kuchin - Russian Journal of General …, 2018 - Springer
Reaction of styrene with chlorine dioxide under various conditions selectively produces 1-phenyl- 2-chloroethanone, with 1-phenyl-2-chloroethanol, 2-hydroxy-1-phenylethanone, (1,2-…
Number of citations: 4 link.springer.com
A De Roocker, P De Radzitzky - Bulletin des Sociétés …, 1970 - Wiley Online Library
Well defined intermediate immonium chlorides were isolated during the chlorination of olefines in N, N‐dimethylformamide. These immonium chlorides of general formula (CH 3 ) 2 [X‐…
Number of citations: 12 onlinelibrary.wiley.com
X Shang, X Liu, Y Sun - Green Chemistry, 2021 - pubs.rsc.org
Direct electrochemical halogenation has appeared as an appealing approach in synthesizing organic halides in which inexpensive inorganic halide sources are employed and …
Number of citations: 11 pubs.rsc.org
WC Kray, CE Castro - Journal of the American Chemical Society, 1964 - ACS Publications
The homogeneous reduction of ivc-dihalides by chromous sulfate in aqueous dimethylformamide resultsin the olefin in high yield. Both alienes and appropriately substituted acetylenes (…
Number of citations: 88 pubs.acs.org
S Uemura, S Fukuzawa, M Okano… - Bulletin of the Chemical …, 1980 - journal.csj.jp
By the reactions of olefins with an equimolar mixture of SbCl 5 and I 2 in carbon tetrachloride, various chloroiodoalkanes are obtained in fair to good yields. This method is applicable to …
Number of citations: 17 www.journal.csj.jp
S Kobatake, HJ Harwood, RP Quirk… - Journal of Polymer …, 1998 - Wiley Online Library
An oxoaminium chloride that is prepared by reacting 2,2,6,6‐tetramethylpiperidinyl‐1‐oxy (TEMPO) with chlorine in carbon tetrachloride initiates radical polymerization of styrene at 120…
Number of citations: 41 onlinelibrary.wiley.com
H Egami, T Yoneda, M Uku, T Ide… - The Journal of …, 2016 - ACS Publications
Difunctionalization of alkenes with 1-chloro-1,2-benziodoxol-3-(1H)-one (1) was investigated. Various additional nucleophiles were tested, and oxychlorination, dichlorination, …
Number of citations: 67 pubs.acs.org

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